N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups including an oxadiazole ring and a dihydropyridine ring. These types of compounds are often studied for their potential biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine and oxadiazole rings, followed by various functional group interconversions and coupling reactions. However, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and dihydropyridine rings suggests that this compound could have interesting electronic properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the dihydropyridine ring can participate in reduction and oxidation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the oxadiazole and dihydropyridine rings could contribute to its stability and reactivity.科学的研究の応用
Metabolic Studies and Drug Discovery
The metabolism and disposition of potent inhibitors, such as those targeting human immunodeficiency virus (HIV) integrase, have been explored using 19F-NMR spectroscopy. This research aids in understanding the pharmacokinetics of compounds within this chemical class, emphasizing their elimination mainly through metabolism (Monteagudo et al., 2007).
Antidiabetic Activity
Novel dihydropyrimidine derivatives, sharing structural features with the compound , have been synthesized and characterized for their antidiabetic properties. The evaluation through α-amylase inhibition assays indicates a potential pathway for therapeutic application in diabetes management (Lalpara et al., 2021).
Kinase Inhibition for Cancer Therapy
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective Met kinase inhibitors. These compounds demonstrate significant potential in cancer therapy, with one analog showing complete tumor stasis in vivo models (Schroeder et al., 2009).
Safety And Hazards
Without specific studies on this compound, it’s difficult to provide detailed information on its safety and hazards. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential as a pharmaceutical.
Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a detailed analysis, specific studies on this compound would be needed.
特性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-24-12-6-5-10(8-18-12)14-20-13(25-21-14)9-19-16(23)11-4-3-7-17-15(11)22/h3-8H,2,9H2,1H3,(H,17,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHMWULPIHVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。